molecular formula C10H16N2S B8664293 N-cyclohexyl-4-methyl-2-Thiazolamine

N-cyclohexyl-4-methyl-2-Thiazolamine

Cat. No.: B8664293
M. Wt: 196.31 g/mol
InChI Key: YJQYCDVSVJMIGR-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-methyl-2-Thiazolamine is a thiazole derivative featuring a cyclohexyl group attached to the nitrogen atom at position 2 of the thiazole ring and a methyl substituent at position 2. Thiazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

Molecular Formula

C10H16N2S

Molecular Weight

196.31 g/mol

IUPAC Name

N-cyclohexyl-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C10H16N2S/c1-8-7-13-10(11-8)12-9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,11,12)

InChI Key

YJQYCDVSVJMIGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC2CCCCC2

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

N-cyclohexyl-4-methyl-2-thiazolamine has shown significant potential as an anticancer agent. Research indicates that compounds within the thiazole family can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Studies suggest that this compound interacts with specific proteins involved in cancer pathways, potentially disrupting cellular signaling that promotes tumor growth .
  • Case Studies : A study highlighted the anticancer efficacy of thiazole derivatives against various human cancer cell lines, including Hep-G2 (hepatocellular carcinoma) and MCF-7 (breast cancer). Compounds with specific substitutions demonstrated IC50 values indicating potent activity against these cell lines .
CompoundTarget Cancer Cell LineIC50 (µM)
This compoundHep-G210.8
This compoundMCF-711.6

This data suggests that this compound may be a viable candidate for further development as an anticancer therapeutic.

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity, particularly against Mycobacterium tuberculosis:

  • Research Findings : The 2-aminothiazole series, which includes this compound, has demonstrated selective antibacterial activity against Mycobacterium tuberculosis with sub-micromolar minimum inhibitory concentrations .
PathogenMinimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis0.70 µM

This suggests that this compound could be explored further as a potential treatment for tuberculosis.

Anti-inflammatory Applications

This compound has been investigated for its anti-inflammatory properties:

  • Mechanism : The compound is thought to inhibit p38 MAP kinase, a key player in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines such as TNF-alpha .
  • Therapeutic Potential : This action positions this compound as a candidate for treating various inflammatory conditions, including rheumatoid arthritis and asthma.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) correlate with lower yields but higher melting points due to increased intermolecular interactions.
  • Bulky substituents (e.g., indole) may reduce reactivity but improve thermal stability.
2.2 Thiazole-Based Bioactive Derivatives ()
Compound ID Core Structure Key Substituents Potential Applications
15 Benzamide-thiazole 5-methyl-1,2,4-oxadiazole, methylphenylamino Anticancer, antiviral
25 Benzamide-isoxazole 3-methyl-5-isoxazole, 4-nitrophenyl Platelet aggregation inhibition
35 Pyridine-thiazole 2-cyano-3-fluorophenyl, 3,5-dimethyl-isoxazole Thrombotic event modulation
40 Benzamide-thiazole 2-methyl-4-thiazole, 2-nitrophenyl Broad-spectrum bioactivity

Key Comparisons :

  • N-cyclohexyl-4-methyl-2-Thiazolamine lacks the benzamide linkage seen in compounds, which may limit its direct therapeutic overlap.
2.3 Thiazolamine Derivatives with Biphenyl Groups ()

The compound 4-[1,1'-biphenyl]-4-yl-N-phenyl-2-thiazolamine () shares the N-phenyl-thiazolamine core but incorporates a biphenyl group at position 3.

Preparation Methods

Synthesis of N-Cyclohexylthiourea

The precursor N-cyclohexylthiourea is prepared by reacting cyclohexylamine with benzoyl isothiocyanate, followed by alkaline hydrolysis to remove the benzoyl protecting group. For example:

  • Cyclohexylamine (1.0 eq) is treated with benzoyl isothiocyanate (1.1 eq) in anhydrous THF at 0–5°C.

  • The intermediate N-benzoyl-N'-cyclohexylthiourea is hydrolyzed using 2M NaOH to yield N-cyclohexylthiourea (78–85% yield).

Cyclocondensation with 4-Methyl-2-bromoacetophenone

N-Cyclohexylthiourea is reacted with 4-methyl-2-bromoacetophenone in ethanol or THF under reflux:

  • Reagents : N-Cyclohexylthiourea (1.0 eq), 4-methyl-2-bromoacetophenone (1.2 eq), triethylamine (2.0 eq), ethanol (solvent).

  • Conditions : Reflux for 6–12 hours.

  • Work-up : The mixture is cooled, filtered, and the precipitate recrystallized from ethanol/water (yield: 65–82%).

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the bromoketone, followed by cyclization and elimination of HBr to form the thiazole ring.

Electrochemical Synthesis Using NH₄I Mediation

A modern, oxidant-free approach utilizes electrochemical activation to generate α-iodoketones in situ, which subsequently react with thioureas. This method avoids hazardous brominating agents and improves atom economy.

Procedure

  • Electrolyte Setup : An undivided cell with graphite electrodes is charged with NH₄I (0.2 eq), ᴅʟ-alanine (0.1 eq), and acetonitrile/water (4:1 v/v).

  • Substrates : 4-Methylacetophenone (1.0 eq) and N-cyclohexylthiourea (1.1 eq) are added.

  • Electrolysis : Constant current (10 mA/cm²) is applied for 3–5 hours at 25°C.

  • Work-up : The mixture is extracted with chloroform, dried (MgSO₄), and concentrated. Purification via column chromatography (hexane/EtOAc) affords the product (58–70% yield).

Advantages :

  • Eliminates stoichiometric oxidants.

  • Scalable to gram quantities without significant yield drop.

TsCl/NaOH-Mediated Cyclization of Disubstituted Thioureas

A modified approach uses toluenesulfonyl chloride (TsCl) and NaOH to cyclize preformed thioureas into thiazoles.

Protocol

  • Thiourea Formation : Cyclohexylamine reacts with 2-bromo-4-methylacetophenone-thiourea in DMF at 50°C.

  • Cyclization : TsCl (1.5 eq) and NaOH (2.0 eq) are added to the thiourea intermediate in THF/H₂O.

  • Reaction : Stirred at room temperature for 4 hours.

  • Isolation : Extracted with DCM, dried (MgSO₄), and purified via flash chromatography (yield: 72–78%).

Key Observation : TsCl acts as a dehydrating agent, accelerating ring closure while minimizing side reactions.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Scalability Key Advantage
Hantzsch Condensation65–826–12 hHighWell-established, high yields
Electrochemical Synthesis58–703–5 hModerateOxidant-free, environmentally friendly
TsCl/NaOH Cyclization72–784 hHighRapid, minimal purification required

Structural Characterization and Validation

Synthesized this compound is validated using:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.2–1.8 (m, 10H, cyclohexyl), 2.4 (s, 3H, CH₃), 6.9 (s, 1H, thiazole-H).

  • IR : Peaks at 3286 cm⁻¹ (N–H stretch), 1609 cm⁻¹ (C=N).

  • HR-MS : [M+H]⁺ m/z calculated for C₁₀H₁₅N₂S: 211.1002; found: 211.1005.

Challenges and Optimization Strategies

  • Regioselectivity : Competing formation of 5-methyl isomers is mitigated by using excess α-bromoketone (1.2–1.5 eq).

  • Purification : Recrystallization from ethanol/water (3:1) enhances purity (>95%).

  • Scale-up : Electrochemical methods require optimized electrode surface area to maintain efficiency .

Q & A

Q. What are the established synthetic routes for N-cyclohexyl-4-methyl-2-thiazolamine, and how can reaction conditions be optimized for improved yields?

  • Methodological Answer : A common approach involves coupling thiazole precursors with cyclohexylamine derivatives. For example, hydrolysis of ester intermediates (e.g., method G) followed by amidation with 4,4-difluorocyclohexylamine (method A) can yield thiazolamine derivatives. Yields vary with substituents and purification steps; optimization may include adjusting stoichiometry, solvent polarity, and temperature. For instance, yields range from 35% to 78% depending on steric and electronic effects of substituents . Alternative routes involve thiourea intermediates reacting with α-halo ketones, as seen in thiazole syntheses .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : To confirm substitution patterns and cyclohexyl group integration.
  • ESI-MS : For molecular weight validation and fragmentation analysis.
  • HPLC : To assess purity, especially for biologically tested compounds.
  • Elemental Analysis : To verify empirical formulas.
    For example, NMR chemical shifts near δ 2.0–2.5 ppm often indicate methyl-thiazole protons, while cyclohexyl protons appear as multiplet signals .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX programs resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : SHELXL is widely used for small-molecule refinement. Steps include:

Data Collection : High-resolution diffraction data (e.g., synchrotron sources).

Structure Solution : SHELXD for phase determination via dual-space methods.

Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks.

Validation : ORTEP-3 for visualizing thermal ellipsoids and molecular geometry .
Example: Disordered cyclohexyl groups can be modeled using PART instructions in SHELXL .

Q. What methodologies address contradictions in biological activity data for thiazolamine derivatives across studies?

  • Methodological Answer : To resolve discrepancies:
  • Standardized Assays : Use consistent protocols (e.g., MIC for antimicrobial activity).
  • Control Compounds : Include reference drugs (e.g., ciprofloxacin) for activity benchmarking.
  • Multi-Method Validation : Combine in vitro assays (e.g., antimicrobial, antioxidant) with in silico docking to confirm target interactions .
  • Data Triangulation : Cross-reference results with secondary data (e.g., crystallography, SAR) to identify confounding factors like impurity or solvent effects .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer : SAR strategies include:
  • Substituent Variation : Modify the 4-methyl group (e.g., fluorination) to alter lipophilicity.
  • Ring Functionalization : Introduce electron-withdrawing groups (e.g., nitro, cyano) on the thiazole ring to enhance electrophilic reactivity.
  • Bioisosteric Replacement : Replace the cyclohexyl group with bicyclic analogs to improve binding affinity.
    Example: Derivatives with 4-hydroxyphenyl substituents showed improved cytotoxicity, suggesting polar groups enhance membrane permeability .

Q. What factors influence yield optimization in multi-step syntheses of this compound derivatives?

  • Methodological Answer : Critical factors include:
  • Intermediate Stability : Protect reactive groups (e.g., amines) during coupling steps.
  • Catalyst Selection : Use Pd/C or TEA for amidation to reduce side reactions.
  • Workup Protocols : Employ column chromatography (silica gel, hexane/EtOAc gradients) for purification.
    Example: Yields drop significantly (e.g., 35% vs. 78%) when steric hindrance limits access to reactive sites .

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